molecular formula C24H24ClN5O2 B2955617 N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105213-81-7

N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2955617
CAS No.: 1105213-81-7
M. Wt: 449.94
InChI Key: BUQUTUPGCXTRMB-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetamidophenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16(31)26-20-8-10-21(11-9-20)27-24(32)18-3-2-14-30(15-18)23-13-12-22(28-29-23)17-4-6-19(25)7-5-17/h4-13,18H,2-3,14-15H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQUTUPGCXTRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C24H24ClN5O2C_{24}H_{24}ClN_5O_2, with a molecular weight of approximately 452.9 g/mol. Its structure features a piperidine ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine moiety enhances the compound's ability to modulate biological pathways, particularly in cardiovascular and neurological contexts.

1. Antiplatelet Activity

Research has indicated that derivatives of pyridazinones, closely related to our compound, exhibit significant antiplatelet activities. For instance, studies have shown that 6-(4-substituted acylaminophenyl)-3(2H)-pyridazinones can inhibit ADP-induced platelet aggregation effectively . The introduction of specific substituents on the phenyl ring appears to enhance these effects.

2. Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. For example, certain piperidine derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Enzyme inhibition studies indicate that certain derivatives possess strong inhibitory activity, which may be beneficial in treating conditions like Alzheimer’s disease and other neurological disorders .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antiplatelet Effects : A study demonstrated that specific pyridazinone derivatives exhibited superior antiplatelet activity compared to standard drugs, suggesting their potential use in cardiovascular therapies .
  • Antimicrobial Screening : Another investigation evaluated a series of piperidine derivatives for antibacterial properties, revealing that some compounds significantly inhibited bacterial growth, highlighting their therapeutic potential against resistant strains .
  • Enzyme Inhibition Research : A study focusing on enzyme inhibitors found that certain synthesized piperidine compounds displayed strong AChE inhibition, indicating their potential as therapeutic agents in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
AntiplateletInhibits ADP-induced platelet aggregation
AntimicrobialModerate to strong activity against specific bacteria
Enzyme InhibitionStrong AChE inhibition potential

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